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molecular formula C5H6O4 B041745 Monomethyl maleate CAS No. 3052-50-4

Monomethyl maleate

Cat. No. B041745
M. Wt: 130.10 g/mol
InChI Key: NKHAVTQWNUWKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C=CC(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)C=CC(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BrH:18].[C:1]([CH:2]=[CH:3][C:4](=[O:5])[OH:6])(=[O:7])[O:8][CH3:9].[CH3:19][C:20](=[O:21])[OH:22].[OH:10][C:11]([CH:12]=[CH:13][C:14](=[O:15])[OH:16])=[O:17]>>[C:1]([CH:2]([CH2:3][C:4](=[O:5])[OH:6])[Br:18])(=[O:7])[O:8][CH3:9]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Br
Name
COC(=O)C=CC(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C=CC(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O
Name
O=C(O)C=CC(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C=CC(=O)O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(Br)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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